molecular formula C17H14INO3 B1464638 4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester CAS No. 1167056-49-5

4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester

Cat. No. B1464638
CAS RN: 1167056-49-5
M. Wt: 407.2 g/mol
InChI Key: YZMFQWZDDBQMSK-UHFFFAOYSA-N
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Description

4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester is a chemical compound with the molecular formula C17H14INO3 . It is a derivative of indole-3-carboxylic acid .


Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives, such as 4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester, has been a subject of interest in recent years . One effective method for the preparation of 3-alkoxycarbonyl derivatives of indole involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The molecular structure of 4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester is determined by its molecular formula, C17H14INO3 . The structure includes an indole ring, a benzloxy group at the 4-position, an iodo group at the 3-position, and a carboxylic acid methyl ester group at the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester include its molecular weight, which is 407.20243 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources .

Safety and Hazards

The safety and hazards associated with 4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester are not explicitly mentioned in the retrieved sources .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Indole-3-carboxylic acid", "Benzyl alcohol", "Iodine", "Sodium hydroxide", "Methyl iodide", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Indole-3-carboxylic acid is reacted with benzyl alcohol in the presence of acetic anhydride and pyridine to form 4-Benzloxy-3-indole carboxylic acid.", "Step 2: 4-Benzloxy-3-indole carboxylic acid is then reacted with iodine and sodium hydroxide in chloroform to form 4-Benzloxy-3-iodo-6-indole carboxylic acid.", "Step 3: 4-Benzloxy-3-iodo-6-indole carboxylic acid is then reacted with methyl iodide in the presence of sodium bicarbonate and ethanol to form the final product, 4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester." ] }

CAS RN

1167056-49-5

Product Name

4-Benzloxy-3-iodo-6-indole carboxylic acid methyl ester

Molecular Formula

C17H14INO3

Molecular Weight

407.2 g/mol

IUPAC Name

methyl 3-iodo-4-phenylmethoxy-1H-indole-6-carboxylate

InChI

InChI=1S/C17H14INO3/c1-21-17(20)12-7-14-16(13(18)9-19-14)15(8-12)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3

InChI Key

YZMFQWZDDBQMSK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C(=C1)OCC3=CC=CC=C3)C(=CN2)I

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)OCC3=CC=CC=C3)C(=CN2)I

Origin of Product

United States

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